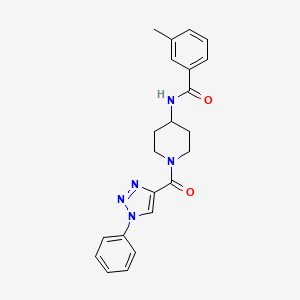

3-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Description

Properties

IUPAC Name |

3-methyl-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-16-6-5-7-17(14-16)21(28)23-18-10-12-26(13-11-18)22(29)20-15-27(25-24-20)19-8-3-2-4-9-19/h2-9,14-15,18H,10-13H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMECZDIQCLKNPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring, a piperidine moiety, and a benzamide structure. Its molecular formula is , with a molecular weight of 338.41 g/mol. The presence of the triazole ring is significant as it enhances the compound's interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of triazole derivatives. For instance, compounds similar to this compound have shown potent activity against various bacterial strains. In particular, derivatives with triazole scaffolds demonstrated IC50 values in the low micromolar range against Gram-positive and Gram-negative bacteria, indicating strong antimicrobial potential .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. Research indicates that compounds containing triazole rings can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. For example, studies on related compounds have shown that they can effectively reduce the viability of cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from 5 to 20 µM . The mechanism often involves the inhibition of specific enzymes or receptors involved in cancer cell survival.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes crucial in cellular metabolism or signaling pathways.

- Receptor Binding : It could bind to specific receptors involved in disease processes, altering their activity and downstream effects.

These interactions are critical for its therapeutic potential and are a focus for further research.

Study on Antitrypanosomal Activity

A study evaluated the antitrypanosomal activity of triazole-based hybrids similar to our compound. The results indicated significant efficacy against Trypanosoma cruzi with IC50 values significantly lower than traditional treatments . This suggests that compounds like this compound could be promising candidates for treating Chagas disease.

Structure–Activity Relationship (SAR)

Research into the SAR of triazole derivatives has revealed that modifications at various positions can enhance biological activity. For instance, substituents on the phenyl ring or variations in the piperidine structure can dramatically affect potency and selectivity against different biological targets .

Data Tables

| Activity | IC50 (µM) | Target |

|---|---|---|

| Antimicrobial | 5 - 20 | Various bacterial strains |

| Anticancer | 5 - 20 | HeLa, MCF-7 cell lines |

| Antitrypanosomal | <6.20 | Trypanosoma cruzi |

Scientific Research Applications

Antimicrobial Properties

Research indicates that triazole derivatives exhibit strong antimicrobial activity against various bacterial strains. For instance, studies have reported that compounds similar to 3-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide demonstrate IC50 values in the low micromolar range against both Gram-positive and Gram-negative bacteria. This suggests a potential for development into antimicrobial agents for treating infections caused by resistant bacterial strains.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. The compound has shown the ability to inhibit tumor cell proliferation by inducing apoptosis in cancer cells. Studies on related compounds have indicated effective reduction in the viability of cancer cell lines such as HeLa and MCF-7, with reported IC50 values ranging from 5 to 20 µM. The mechanism often involves the inhibition of specific enzymes or receptors crucial for cancer cell survival.

Antitrypanosomal Activity

Recent studies have evaluated the antitrypanosomal activity of triazole-based hybrids similar to this compound. Results indicated significant efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, with IC50 values significantly lower than traditional treatments. This highlights the potential for compounds like this to serve as promising candidates for novel therapies against parasitic infections.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of triazole derivatives has revealed that modifications at various positions can enhance biological activity. For example, substituents on the phenyl ring or variations in the piperidine structure can dramatically affect potency and selectivity against different biological targets. Understanding these relationships is crucial for optimizing the design of new therapeutic agents based on this compound.

| Activity | IC50 (µM) | Target |

|---|---|---|

| Antimicrobial | 5 - 20 | Various bacterial strains |

| Anticancer | 5 - 20 | HeLa, MCF-7 cell lines |

| Antitrypanosomal | <6.20 | Trypanosoma cruzi |

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Comparisons

Table 1: Key Structural Differences

| Compound Name | Substituent on Benzamide | Piperidine Substituent | Conformation of Piperidine | Dihedral Angle (Benzene Rings) |

|---|---|---|---|---|

| 3-Methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide | 3-Methyl | 1-Phenyl-1H-1,2,3-triazole-4-carbonyl | Not reported | Not reported |

| 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate | 4-Chloro | 4-Chlorobenzoyl | Chair | Not explicitly stated |

| 4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide | 4-Methyl | 4-Methylbenzoyl | Half-chair (q₃ = 0.5563 Å) | 89.1° |

Key Observations :

- Substituent Position : The target compound’s 3-methyl benzamide differs from the 4-chloro () and 4-methyl () analogs. Positional isomerism may influence steric interactions and electronic distribution, affecting solubility and target binding .

- Piperidine Functionalization : The triazole-carbonyl group in the target compound replaces the benzoyl group in analogs. The triazole’s nitrogen-rich structure enhances dipole interactions and metabolic stability compared to halogenated or methylated benzoyl groups .

- Conformational Flexibility : The half-chair conformation in (q₃ = 0.5563 Å) suggests greater puckering flexibility compared to the chair conformation in . The target compound’s triazole substituent may further modulate piperidine ring dynamics .

Crystallographic and Hydrogen-Bonding Comparisons

Table 2: Hydrogen-Bonding Networks

| Compound Name | Hydrogen-Bonding Interactions | Crystal Packing Motif |

|---|---|---|

| This compound | Not reported | Not reported |

| 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate | O–H···O, N–H···O, C–H···O | Sheet parallel to (101) |

| 4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide | N1–H···O1ⁱ, C21–H···O1ⁱ (R₁²(7) motif) | Chains along a-axis |

Key Observations :

- The absence of crystallographic data for the target compound limits direct comparison. However, analogs demonstrate that substituents dictate hydrogen-bonding patterns.

- In , the R₁²(7) motif creates extended chains, while ’s sheet structure highlights the role of halogen substituents in directing packing .

Q & A

Basic: What are the established synthetic routes for 3-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide?

Methodological Answer:

The synthesis typically involves:

- Step 1: Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a [3+2] reaction between an azide and alkyne .

- Step 2: Piperidine functionalization through amide coupling using reagents like HBTU or BOP in solvents such as THF or DMF .

- Step 3: Benzamide introduction via nucleophilic acyl substitution, often requiring activation of carboxylic acids with EDCI or DCC .

Critical Considerations: - Purification via silica gel chromatography or HPLC ensures >95% purity .

- Yields range from 55–85%, depending on reaction optimization (e.g., temperature, solvent polarity) .

Basic: Which analytical techniques are essential for structural characterization and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., m/z 488.6 [M+H]+ for derivatives) .

- HPLC: Assesses purity (>95% required for biological assays) .

Advanced: How can researchers optimize reaction yields during triazole-piperidine coupling?

Methodological Answer:

- Solvent Optimization: Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .

- Catalyst Screening: Cu(I) catalysts (e.g., CuBr) improve cycloaddition efficiency .

- Temperature Control: Maintain 0–25°C during amide coupling to minimize side reactions .

Data-Driven Example:

| Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| THF, HBTU, 25°C | 85 | 98 | |

| DMF, EDCI, 0°C | 92 | 97 |

Advanced: How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. antimicrobial effects)?

Methodological Answer:

- Assay Validation:

- Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) .

- Use positive controls (e.g., known kinase inhibitors for enzyme assays) .

- Structural Analysis:

- Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) on target binding .

- Molecular docking studies can predict interactions with enzymes like kinases .

Example Contradiction:

- A derivative showed IC50 = 0.5 µM for kinase A but no antimicrobial activity, suggesting target specificity .

Advanced: What strategies enhance target selectivity in derivative design?

Methodological Answer:

- Core Modifications:

- Introduce electron-withdrawing groups (e.g., -CF3) on the benzamide to enhance π-π stacking with hydrophobic enzyme pockets .

- Replace phenyltriazole with thiadiazole to alter hydrogen-bonding patterns .

- Pharmacophore Mapping:

- Use QSAR models to predict bioactivity based on substituent electronegativity and steric bulk .

Case Study:

- Use QSAR models to predict bioactivity based on substituent electronegativity and steric bulk .

- Derivative 11m (4-methoxyphenoxy) showed 10x higher selectivity for serotonin receptors over dopamine receptors due to improved hydrogen bonding .

Advanced: How to address low solubility in pharmacokinetic studies?

Methodological Answer:

- Prodrug Design: Introduce phosphate esters at the piperidine nitrogen to enhance aqueous solubility .

- Formulation Strategies: Use cyclodextrin complexes or lipid nanoparticles .

- Solubility Testing:

- Measure logP values (e.g., calculated logP = 3.2 for the parent compound) to guide salt selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.